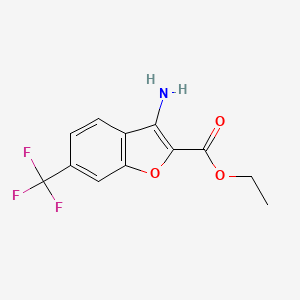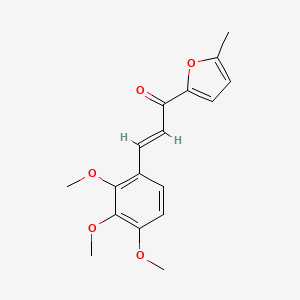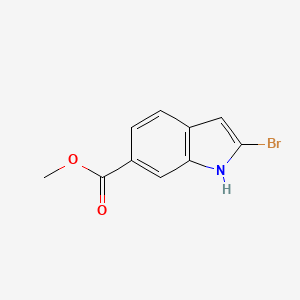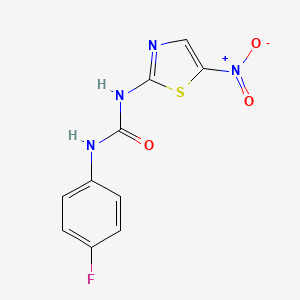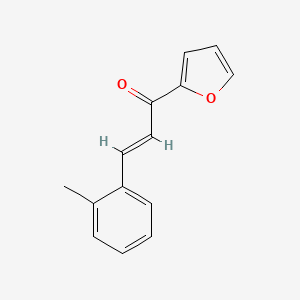
(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as furan-2-yl-methylphenylprop-2-en-1-one, is an organic compound found in various plants and animals, including humans. It is an important intermediate in the synthesis of many natural products, and has been studied for its potential applications in medicine and biochemistry.
Scientific Research Applications
Furan-2-yl-methylphenylprop-2-en-1-one has a wide range of scientific research applications. It has been studied for its potential use in cancer therapy, as a potential anti-inflammatory agent, and as a potential antiviral agent. It has also been studied for its potential to inhibit the growth of certain bacteria. Additionally, furan-2-yl-methylphenylprop-2-en-1-one has been studied for its potential applications in biochemistry, such as its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The exact mechanism of action of furan-2-yl-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. Additionally, furan-2-yl-methylphenylprop-2-en-1-one has been shown to inhibit the growth of certain bacteria, and may potentially act as an antiviral agent.
Biochemical and Physiological Effects
Furan-2-yl-methylphenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, leading to the inhibition of tumor growth and inflammation. Additionally, furan-2-yl-methylphenylprop-2-en-1-one has been shown to inhibit the growth of certain bacteria, and may potentially act as an antiviral agent.
Advantages and Limitations for Lab Experiments
Furan-2-yl-methylphenylprop-2-en-1-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as the fact that it can be toxic to certain organisms and can be difficult to synthesize in large quantities.
Future Directions
Furan-2-yl-methylphenylprop-2-en-1-one has potential to be used in a variety of applications, including cancer therapy, anti-inflammatory therapy, and antiviral therapy. Additionally, it has potential to be used in biochemistry, such as its ability to inhibit the activity of certain enzymes. Further research is needed to better understand the potential applications and mechanisms of action of furan-2-yl-methylphenylprop-2-en-1-one. Additionally, research is needed to develop methods for synthesizing furan-2-yl-methylphenylprop-2-en-1-one in large quantities. Finally, research is needed to develop methods for safely and effectively using furan-2-yl-methylphenylprop-2-en-1-one in laboratory experiments.
Synthesis Methods
Furan-2-yl-methylphenylprop-2-en-1-one can be synthesized by a variety of methods. The most common method is a two-step process involving the reaction of furan-2-yl-methylphenylprop-2-en-1-one with an aldehyde. The first step involves the condensation of furan-2-yl-methylphenylprop-2-en-1-one and the aldehyde, which produces an intermediate compound. The intermediate compound is then reacted with an acid, such as hydrochloric acid, to produce the desired furan-2-yl-methylphenylprop-2-en-1-one. This method has been found to be efficient and cost-effective.
properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJARIUWSXYSZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B6338478.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)
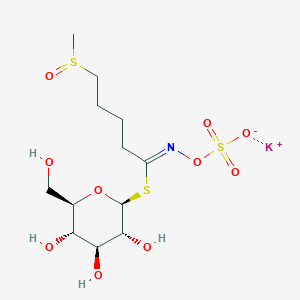
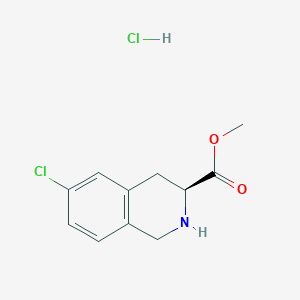
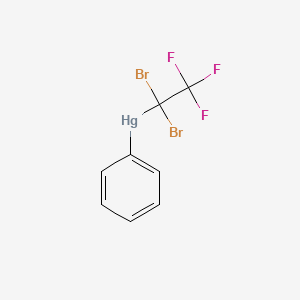
amine](/img/structure/B6338536.png)
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
